![molecular formula C15H11Cl3O3 B2565543 2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 832677-96-0](/img/structure/B2565543.png)

2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

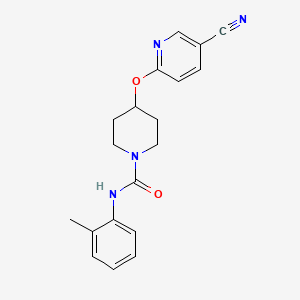

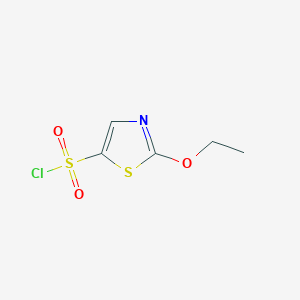

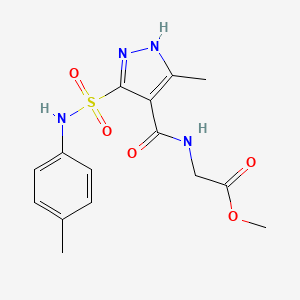

“2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C15H11Cl3O3 . It is used in research .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a method for synthesizing 2,4-dichlorobenzoyl chloride, which could potentially be used in the synthesis of similar compounds, involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid .

Molecular Structure Analysis

The molecular weight of “this compound” is 345.61 . The SMILES string representation of the molecule is ClC1=CC(OCC2=C(Cl)C=CC=C2)=C(OC)C=C1C([H])=O .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 345.61 . The compound is a solid . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Subheading Synthesis of Halogenated Vanillin Derivatives and Their Antioxidant Properties

In a study focused on synthesizing halogenated vanillin derivatives, researchers created compounds like 3-chloro-4-hydroxy-5-methoxybenzaldehyde through chlorination of vanillin and evaluated their antioxidant properties. The synthesized compounds were tested for antioxidant activity using the DPPH method, showcasing the potential of these derivatives in antioxidant applications (Rijal, Haryadi, & Anwar, 2022).

Crystal Structures and Molecular Interactions

Subheading Investigating the Molecular Structure and Hydrogen Bonding Patterns of Methoxybenzaldehyde Oxime Derivatives

A study on the crystal structures of methoxybenzaldehyde oxime derivatives revealed different molecular conformations and hydrogen-bonding patterns. The research provided insights into the intermolecular interactions of these compounds, contributing to a deeper understanding of their structural properties (Gomes et al., 2018).

Anticancer Activity

Subheading Exploring the Anticancer Potential of Benzyloxybenzaldehyde Derivatives

Researchers synthesized a series of benzyloxybenzaldehyde derivatives and assessed their anticancer activity against the HL-60 cell line. The study identified compounds exhibiting significant activity at low concentrations, indicating the promising anticancer potential of these derivatives (Lin et al., 2005).

Photocatalytic Activity

Subheading Photocatalytic Oxidation of Benzyl Alcohol Derivatives using TiO2 under Visible Light

A study explored the photocatalytic oxidation of benzyl alcohol derivatives to their corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere and visible light irradiation. The research highlighted the potential of these compounds in photocatalytic applications and their response to visible light (Higashimoto et al., 2009).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3O3/c1-20-14-4-10(7-19)13(18)6-15(14)21-8-9-2-3-11(16)5-12(9)17/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLHFSKVPOXPNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Cl)OCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2565468.png)

![3-((5-((pyridin-2-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2565477.png)

![N-(2-furylmethyl)-4-oxo-3-pentyl-2-[(pyridin-4-ylmethyl)thio]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2565481.png)